molecular formula C14H15FN4O2 B2862042 N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide CAS No. 1797244-24-6

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide

Cat. No.: B2862042
CAS No.: 1797244-24-6
M. Wt: 290.298
InChI Key: PBNYGCCDPROBRU-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, along with a fluorobenzamide moiety. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to interact with electrophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-chlorobenzamide
  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-bromobenzamide
  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-iodobenzamide

Uniqueness

Compared to its analogs, N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYGCCDPROBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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